molecular formula C20H26BrN3O2 B3974780 1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide

Cat. No.: B3974780
M. Wt: 420.3 g/mol
InChI Key: NLJNVABOYRCGJD-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a methoxyphenoxyethyl group, and a methylpropyl side chain.

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.BrH/c1-15(2)14-23-19-7-5-4-6-18(19)22(20(23)21)12-13-25-17-10-8-16(24-3)9-11-17;/h4-11,15,21H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJNVABOYRCGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the methoxyphenoxyethyl group, and the attachment of the methylpropyl side chain. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product.

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate halides and bases.

    Attachment of Methylpropyl Side Chain: The methylpropyl side chain can be attached through alkylation reactions using alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine
  • 1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine
  • 1-[2-(4-methoxyphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine

Uniqueness

1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide is unique due to its specific combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine;hydrobromide

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